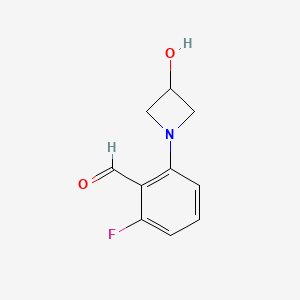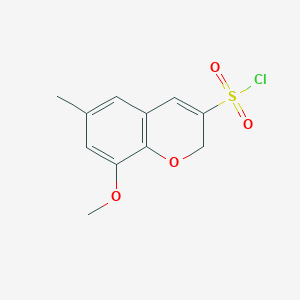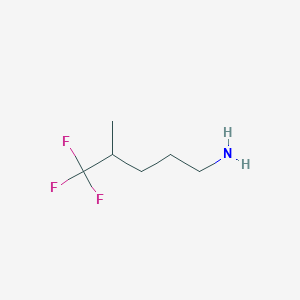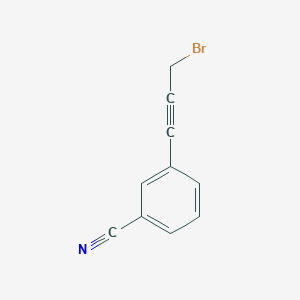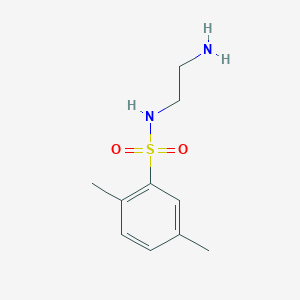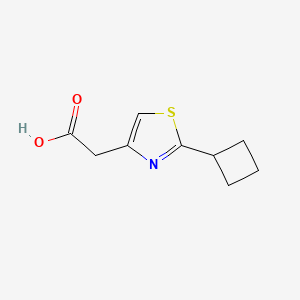
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and an acetic acid moiety at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with α-bromoacetic acid, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require heating and the use of solvents like ethanol or water.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign reagents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Comparación Con Compuestos Similares
- 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
- 2-(2-Aminothiazol-4-yl)acetic acid
- 2-(2-Cyclobutyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Comparison: 2-(2-Cyclobutyl-1,3-thiazol-4-yl)acetic acid is unique due to its cyclobutyl substitution, which can influence its biological activity and chemical reactivity. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic properties and target specific pathways more effectively .
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
2-(2-cyclobutyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-8(12)4-7-5-13-9(10-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12) |
Clave InChI |
DPAQJNDEYLWXMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=CS2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


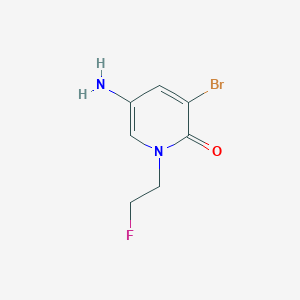
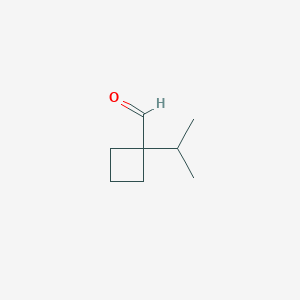
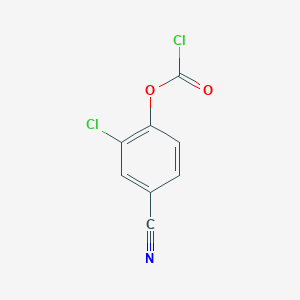
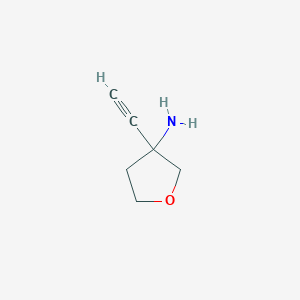
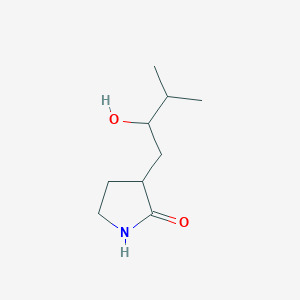
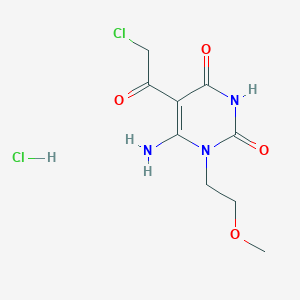
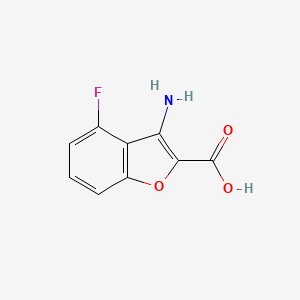
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
